5-Bromo-norlaudanosoline Hydrobromide 5-Bromo-norlaudanosoline Hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18563480
InChI: InChI=1S/C16H16BrNO4.BrH/c17-15-9-3-4-18-11(10(9)7-14(21)16(15)22)5-8-1-2-12(19)13(20)6-8;/h1-2,6-7,11,18-22H,3-5H2;1H
SMILES:
Molecular Formula: C16H17Br2NO4
Molecular Weight: 447.12 g/mol

5-Bromo-norlaudanosoline Hydrobromide

CAS No.:

Cat. No.: VC18563480

Molecular Formula: C16H17Br2NO4

Molecular Weight: 447.12 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-norlaudanosoline Hydrobromide -

Specification

Molecular Formula C16H17Br2NO4
Molecular Weight 447.12 g/mol
IUPAC Name 5-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Standard InChI InChI=1S/C16H16BrNO4.BrH/c17-15-9-3-4-18-11(10(9)7-14(21)16(15)22)5-8-1-2-12(19)13(20)6-8;/h1-2,6-7,11,18-22H,3-5H2;1H
Standard InChI Key JKIAQUOEDVDENO-UHFFFAOYSA-N
Canonical SMILES C1CNC(C2=CC(=C(C(=C21)Br)O)O)CC3=CC(=C(C=C3)O)O.Br

Introduction

Chemical Structure and Molecular Properties

The core structure of 5'-Bromo-norlaudanosoline Hydrobromide derives from norlaudanosoline (C₁₆H₁₇NO₄), a benzylisoquinoline alkaloid composed of two aromatic rings connected by a methylene bridge and a nitrogen-containing heterocycle. The bromination at the 5' position introduces a halogen atom into the benzyl moiety, yielding a molecular formula of C₁₆H₁₆BrNO₄·HBr and a molecular weight of approximately 447.12 g/mol. This modification enhances the compound's electrophilicity, potentially influencing its reactivity in synthetic and biological contexts .

Structural Comparison with Norlaudanosoline Derivatives

The bromine substitution distinguishes this compound from other halogenated norlaudanosoline analogs, such as 6'-chloro- and 8-bromo-norlaudanosoline. These structural variations significantly impact binding affinities and metabolic stability. For example, 6'-chloro derivatives exhibit altered electronic profiles due to chlorine's electronegativity, while 8-bromo analogs prioritize steric effects over electronic modulation .

Biosynthetic Context and Precursor Relationships

Norlaudanosoline serves as a central intermediate in the biosynthesis of isoquinoline alkaloids. Radiolabeling studies demonstrate that norlaudanosoline is synthesized via the condensation of two tyrosine-derived units: dopamine and 3,4-dihydroxyphenylpyruvic acid . The incorporation of these precursors occurs without randomization of radioactivity, confirming a highly specific enzymatic pathway .

Synthetic Applications and Reactivity

The synthesis of 5'-Bromo-norlaudanosoline Hydrobromide typically involves electrophilic aromatic substitution, where bromine is introduced to norlaudanosoline under controlled conditions. This reaction is sensitive to the electronic environment of the aromatic ring, with the 5' position favored due to directing effects of existing substituents .

Functionalization for Pharmacological Studies

Bromination enhances the compound's utility as a synthetic intermediate. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the attachment of fluorophores or bioactive moieties. Such modifications are critical in developing labeled probes for studying alkaloid transport and metabolism in biological systems .

Research Challenges and Future Directions

The study of 5'-Bromo-norlaudanosoline Hydrobromide is hampered by limited synthetic accessibility and the complexity of alkaloid biosynthetic pathways. Future work should prioritize:

  • Enzymatic Studies: Characterizing how halogenation affects interactions with key enzymes like norcoclaurine synthase.

  • In Vivo Pharmacokinetics: Assessing metabolic stability and blood-brain barrier penetration.

  • Targeted Modifications: Exploring substitutions at adjacent positions to optimize bioactivity.

Comparative Analysis of Norlaudanosoline Derivatives

DerivativeSubstitution PositionKey PropertiesResearch Applications
NorlaudanosolineNoneBaseline for biosynthesis studiesPathway elucidation
6'-Chloro-norlaud.6' (Benzyl)Enhanced electronic effectsEnzyme inhibition assays
8-Bromo-norlaud.8 (Isoquinoline)Steric hindranceReceptor binding studies
5'-Bromo-norlaud.5' (Benzyl)Balanced electronic/steric modulationSynthetic intermediate development

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